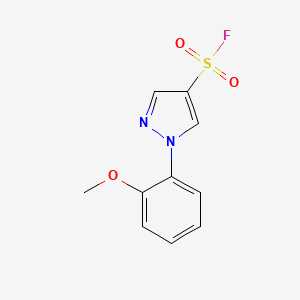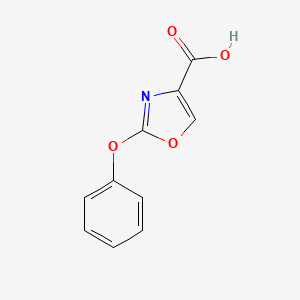![molecular formula C24H27N5O3S B2481877 5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-69-6](/img/structure/B2481877.png)
5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives, including compounds similar to the one , involves a one-step synthesis through the heating of 3-aryl-5-mercapto-1,2,4-triazoles with chloroacetic acid and appropriate aromatic aldehyde in acetic acid and acetic anhydride in the presence of anhydrous NaOAc. Michael type addition of cyclic secondary amines (e.g., N-methylpiperazine, piperidine) to these derivatives yields 2-phenyl-6-(α-aminoarylmethyl)thiazolo[3,2-b]-1,2,4-triazole-5-ols (Tozkoparan et al., 1999).
Molecular Structure Analysis
Studies on similar molecular structures have been conducted using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods to calculate the molecular geometry and vibrational frequencies in the ground state of the molecule. These studies provide insights into the conformational stability and the charge transfer within the molecule, which are crucial for understanding the chemical behavior and reactivity of such compounds (Taşal & Kumalar, 2010).
Chemical Reactions and Properties
Thiazolo[3,2-b]-1,2,4-triazole derivatives are known for their ability to undergo various chemical reactions, including Michael addition reactions, which result in compounds with significant anti-inflammatory activities. The reactivity of these compounds can be attributed to their structural features, which include the thiazolo and triazole rings, making them versatile intermediates in organic synthesis (Tozkoparan et al., 2001).
科学的研究の応用
Synthesis and Anti-Inflammatory Applications
The compound belongs to a broader class of thiazolo[3,2-b]-1,2,4-triazole derivatives, which have been extensively studied for their anti-inflammatory activities. Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products, including structures similar to the specified compound, have been synthesized and investigated for their potential anti-inflammatory effects. These compounds have shown promising results in reducing inflammation, suggesting their potential application in the development of anti-inflammatory drugs (Tozkoparan et al., 1999). Further studies have reinforced these findings, highlighting the anti-inflammatory activities of thiazolo[3,2-b]-1,2,4-triazole derivatives at various dosage levels, with some compounds exhibiting higher anti-inflammatory activity than standard drugs (Tozkoparan et al., 2001).
Angiotensin II Antagonism and Cardiovascular Implications
Compounds from the 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles families, closely related to the specified molecule, have been synthesized and evaluated as angiotensin II (AII) antagonists. These studies have identified derivatives with significant potency, offering insights into the therapeutic potential of such compounds in treating cardiovascular diseases, particularly those related to angiotensin II activity (Ashton et al., 1993).
Platelet Aggregation Inhibition
Another area of application for thiazolo[3,2-b]-1,2,4-triazole derivatives includes the inhibition of platelet aggregation. Synthesized compounds bearing similarities to the specified chemical structure have been evaluated for their platelet aggregation inhibitory activities, suggesting potential uses in preventing thrombotic diseases (Tozkoparan et al., 1995).
Antimicrobial and Antifungal Activities
Research has also highlighted the antimicrobial and antifungal properties of thiazolo[3,2-b]-1,2,4-triazole derivatives. These compounds have been synthesized and tested against various bacterial and fungal strains, demonstrating significant inhibitory activities and suggesting their potential application in treating infectious diseases (El Bialy et al., 2011).
Green Synthesis and Environmental Applications
The compound's class has been explored for green synthesis methods, offering eco-friendly and efficient pathways for producing thiazolo[3,2-b][1,2,4]triazoles. These studies not only contribute to the development of sustainable chemical synthesis practices but also hint at the potential environmental applications of these compounds (Kumar & Sharma, 2017).
特性
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-19-9-8-18(14-20(19)32-2)21(22-23(30)29-24(33-22)25-16-26-29)28-12-10-27(11-13-28)15-17-6-4-3-5-7-17/h3-9,14,16,21,30H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFMSCJFLIDBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)
![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)
![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)
![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)
![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)
![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2481806.png)
![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)


![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2481815.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B2481817.png)